molecular formula C13H16N2O3 B11981902 N-cyclohexyl-2-nitrobenzamide CAS No. 1780-21-8

N-cyclohexyl-2-nitrobenzamide

Cat. No.: B11981902
CAS No.: 1780-21-8
M. Wt: 248.28 g/mol
InChI Key: HVAPXQQNJGQXGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-nitrobenzamide can be synthesized through the reaction of 2-nitrobenzoyl chloride with cyclohexylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: N-cyclohexyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitrobenzamide: Lacks the cyclohexyl group, resulting in different steric and electronic properties.

Uniqueness

N-cyclohexyl-2-nitrobenzamide is unique due to the combination of the cyclohexyl and nitro groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for various applications where both steric and electronic factors are crucial .

Properties

CAS No.

1780-21-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-cyclohexyl-2-nitrobenzamide

InChI

InChI=1S/C13H16N2O3/c16-13(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16)

InChI Key

HVAPXQQNJGQXGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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